molecular formula C14H12N4O3S B2940171 (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035008-42-3

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2940171
CAS No.: 2035008-42-3
M. Wt: 316.34
InChI Key: YGOKLEVRSSCTOW-PLNGDYQASA-N
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Description

The compound “(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex molecule featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety and a thiophene-acrylamide side chain.

Properties

IUPAC Name

(Z)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-7-11(17-20-9)14-16-13(21-18-14)8-15-12(19)5-4-10-3-2-6-22-10/h2-7H,8H2,1H3,(H,15,19)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOKLEVRSSCTOW-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action as reported in recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of isoxazole and oxadiazole rings, which are known to contribute to various biological activities. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, and it has a molecular weight of approximately 342.36 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The mechanism of action is thought to involve the inhibition of biofilm formation and interference with bacterial transcription processes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines including L929 (fibroblast) and HepG2 (hepatocellular carcinoma). The results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others show a selective increase in cell viability, suggesting potential for therapeutic applications .

Table 2: Cytotoxicity Results

Compound NameCell LineConcentration (µM)Viability (%)
Compound DL92910075
Compound EHepG250120
Compound FL92920040

The biological activity of (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or modulate receptor activity through allosteric interactions. This interaction can lead to alterations in gene expression related to immune responses and apoptosis .

Case Studies

In one study involving a series of isoxazole derivatives, it was found that specific substitutions on the isoxazole ring enhanced the compounds' ability to modulate immune functions. For example, a derivative with a thiophene substitution showed increased immunosuppressive activity in vitro by inhibiting TNF-alpha production in human blood cultures .

Comparison with Similar Compounds

Structural Analogues: Thiadiazole vs. Oxadiazole Derivatives

The substitution of 1,3,4-thiadiazole with 1,2,4-oxadiazole in the target compound introduces distinct electronic and steric effects. For example:

  • Melting point: 160°C; IR C=O stretch at 1606 cm⁻¹ .
  • Target Compound :
    • The 1,2,4-oxadiazole may improve solubility due to increased polarity from the oxygen atom, though this could reduce membrane permeability.

Table 1: Structural and Electronic Comparisons

Compound Core Heterocycle Key Substituents Melting Point (°C) IR C=O (cm⁻¹)
Compound 6 1,3,4-Thiadiazole Isoxazole, Benzamide 160 1606
Target Compound 1,2,4-Oxadiazole 5-Methylisoxazole, Thiophene-Acrylamide N/A* ~1600–1680†
Functional Group Variations: Acrylamide Derivatives

The thiophene-acrylamide moiety in the target compound is structurally analogous to derivatives in :

  • Compound 5112 (): (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide
    • Features a nitro-phenyl group and propyl chain, enhancing electron-deficient character and lipophilicity.
    • Likely exhibits strong π-π stacking interactions in biological targets, similar to the thiophene-acrylamide in the target compound .

Table 2: Functional Group Impact on Bioactivity

Compound Acrylamide Substituents Potential Bioactivity
Target Compound Thiophene, Methylisoxazole Kinase inhibition (hypothesized)
Compound 5112 4-Nitrophenyl, Propyl Anticancer (via nitro group redox)
Compound 8a Acetylpyridine, Benzamide Antimicrobial
Physicochemical and Spectroscopic Data

Key data from analogs highlight trends in stability and reactivity:

  • Compound 8a (): N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
    • Melting point: 290°C; dual C=O stretches at 1679 and 1605 cm⁻¹.
    • High thermal stability due to rigid thiadiazole and aromatic substituents .
  • Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide IR C=O stretches at 1690 and 1638 cm⁻¹, indicating conjugated carbonyl systems.

Table 3: Spectroscopic Trends in Analogues

Compound IR C=O Stretches (cm⁻¹) ^1^H-NMR Shifts (δ, ppm)
Compound 6 1606 7.36–7.72 (Ar-H), 7.95 (isoxazole)
Compound 8b 1715, 1617 1.36 (CH3), 7.50–7.71 (Ar-H)
Target Compound ~1600–1680 (estimated) Anticipated thiophene protons: ~6.8–7.5

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